Absolute (S)-Stereochemistry vs. (R)-Enantiomer: Impact on CCR2 Antagonist Potency
In the INCB8761/PF-4136309 CCR2 antagonist optimization program, the (S)-3-aminopyrrolidine-derived compound 17 exhibited a CCR2 binding Ki of 1.3 nM, while the corresponding (R)-3-aminopyrrolidine scaffold (compound 1) showed no meaningful CCR2 antagonistic activity at comparable concentrations [1]. This stark activity cliff demonstrates that procurement of the correct (S)-enantiomer is non-negotiable for teams pursuing CCR2-targeted programs.
| Evidence Dimension | CCR2 antagonist binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM (for full antagonist 17 built on (S)-3-aminopyrrolidine core) |
| Comparator Or Baseline | No significant CCR2 antagonism (for analog 1 built on (R)-3-aminopyrrolidine core) |
| Quantified Difference | >1000-fold difference in binding affinity between enantiomeric scaffold series |
| Conditions | Recombinant human CCR2 receptor binding assay; radioligand displacement |
Why This Matters
Procurement of the incorrect (R)-enantiomer dihydrochloride salt can lead to complete loss of target activity in CCR2 programs, wasting synthesis resources and delaying project timelines.
- [1] Yang, M. G.; Xiao, Z.; Sherwood, T.; et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Med. Chem. Lett. 2011, 2 (12), 913–918. View Source
